4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine
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Overview
Description
4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at positions 4 and 7, respectively, and a methyl group at position 2 on the pyrido[4,3-d]pyrimidine scaffold. Pyridopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of robust catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution is common due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield corresponding oxides or hydroxylated products .
Scientific Research Applications
4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Employed in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar scaffold but lacks the fluorine and methyl groups.
6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine: Another related compound with different substituents.
Uniqueness
4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine is unique due to the specific combination of chlorine, fluorine, and methyl groups, which confer distinct chemical and biological properties. This unique structure enhances its potential as a therapeutic agent, particularly in targeting specific molecular pathways .
Properties
Molecular Formula |
C8H5ClFN3 |
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Molecular Weight |
197.60 g/mol |
IUPAC Name |
4-chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H5ClFN3/c1-4-12-6-2-7(10)11-3-5(6)8(9)13-4/h2-3H,1H3 |
InChI Key |
CZYQIUAUGKGFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NC=C2C(=N1)Cl)F |
Origin of Product |
United States |
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